molecular formula C11H7Cl2N5OS B5800458 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide

Cat. No. B5800458
M. Wt: 328.2 g/mol
InChI Key: MHORCQLWXJMLBU-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide, also known as DMBC, is a synthetic compound that belongs to the class of benzothiophene derivatives. DMBC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the anti-apoptotic Bcl-2 protein.
Biochemical and Physiological Effects:
3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit various signaling pathways involved in cancer cell proliferation and survival. However, 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

The future directions for 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide research include the development of novel 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide derivatives with improved solubility and pharmacokinetic properties, as well as the investigation of the potential applications of 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide in other fields, including neurology and immunology. Further studies are also needed to elucidate the precise mechanism of action of 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide and its potential applications in combination with other anticancer agents.
Conclusion:
3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to exhibit potent anticancer activity, anti-inflammatory and antioxidant properties, and modulation of the immune system. However, further research is needed to fully understand the potential applications of 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide and its mechanism of action.

Synthesis Methods

3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig coupling reaction. The most commonly used method for synthesizing 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,6-dichlorobenzothiophene with 2-methyl-2H-tetrazol-5-ylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

properties

IUPAC Name

3,6-dichloro-N-(2-methyltetrazol-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N5OS/c1-18-16-11(15-17-18)14-10(19)9-8(13)6-3-2-5(12)4-7(6)20-9/h2-4H,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHORCQLWXJMLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-(2-methyl-2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide

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